Anti-HIV-1 Potency: A >50-Fold Difference Compared to Prostratin
In a direct comparative study, the anti-HIV-1 activity of 12-deoxyphorbol-13,20-diacetate was quantitatively compared to its close structural analog, prostratin (12-deoxyphorbol-13-acetate). While both compounds are active, prostratin is >50 times more potent [1]. This establishes a clear, quantitative hierarchy for researchers selecting between these two 12-deoxyphorbol analogs.
| Evidence Dimension | Anti-HIV-1 Activity (EC50) in C8166 cells |
|---|---|
| Target Compound Data | EC50 = 0.003 μM |
| Comparator Or Baseline | Prostratin (12-deoxyphorbol-13-acetate): EC50 = 0.00006 μM |
| Quantified Difference | Prostratin is 50-fold more potent (EC50 of 0.00006 μM vs 0.003 μM). |
| Conditions | Inhibition of cytopathic effects of HIV-1 in C8166 cells. AZT used as a positive control. |
Why This Matters
This data prevents the erroneous assumption that prostratin and 12-deoxyphorbol-13,20-diacetate are equivalent anti-HIV-1 agents, ensuring researchers can select the appropriate potency for their assay or avoid using an underdosed compound.
- [1] Pan LL, Fang PL, Zhang XJ, Ni W, Li L, Yang LM, Chen CX, Zheng YT, Li CT, Hao XJ, Liu HY. Tigliane-Type Diterpenoid Glycosides from Euphorbia fischeriana. J Nat Prod. 2011 Jun 24;74(6):1508-12. View Source
